Cas no 388582-37-4 (Hopeaphenol)

Hopeaphenol structure
Productnaam:Hopeaphenol
Hopeaphenol Chemische en fysische eigenschappen
Naam en identificatie
-
- [6,6'-Bibenzo[6,7]cyclohepta[1,2,3-cd]benzofuran]-4,4',8,8',10,10'-hexol, 1,1',6,6',7,7',11b,11'b-octahydro-1,1',7,7'-tetrakis(4-hydroxyphenyl)-, (1S,1'S,6R,6'R,7S,7'S,11bS,11'bS)-
- Hopeaphenol/(+)-Hopeaphenol
- 388582-37-4
- AKOS040763282
- SCHEMBL2331726
- Hopeaphenol
-
- Inchi: 1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53-,54-,55+,56+/m0/s1
- InChI-sleutel: YQQUILZPDYJDQJ-QWJFNKQSSA-N
- LACHT: OC1C=C(O)C=C2[C@]3([H])[C@@H](C4C=CC(O)=CC=4)OC4=CC(O)=CC(=C34)[C@]([H])([C@@]3([H])C4C=C(O)C=C5O[C@H](C6C=CC(O)=CC=6)[C@@]([H])(C6=CC(O)=CC(O)=C6[C@@H]3C3C=CC(O)=CC=3)C=45)[C@@H](C3C=CC(O)=CC=3)C=12
Berekende eigenschappen
- Exacte massa: 906.26762677g/mol
- Monoisotopische massa: 906.26762677g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 10
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 68
- Aantal draaibare bindingen: 5
- Complexiteit: 1580
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.1
- Topologisch pooloppervlak: 221Ų
Hopeaphenol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6233-5 mg |
Hopeaphenol |
388582-37-4 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
TargetMol Chemicals | TN6233-1 mL * 10 mM (in DMSO) |
Hopeaphenol |
388582-37-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7,430 | 2023-07-11 | |
TargetMol Chemicals | TN6233-1 ml * 10 mm |
(+)-Hopeaphenol |
388582-37-4 | 1 ml * 10 mm |
¥ 27800 | 2024-07-20 | ||
TargetMol Chemicals | TN6233-5mg |
(+)-Hopeaphenol |
388582-37-4 | 5mg |
¥ 17600 | 2024-07-20 |
Hopeaphenol Gerelateerde literatuur
-
Bronwyn J. E. Lyons,Natalie C. J. Strynadka Med. Chem. Commun. 2019 10 1273
-
2. Balanocarpol, a new polyphenol from Balanocarpus zeylanicus(trimen) and Hopea jucunda(Thw.)(Dipterocarpaceae)M. N. Champika Diyasena,Subramaniam Sotheeswaran,Sivagnanasunderam Surendrakumar,Sinnathamby Balasubramanian,Michael Bokel,Wolfgang Kraus J. Chem. Soc. Perkin Trans. 1 1985 1807
-
P. Coggon,N. F. Janes,F. E. King,T. J. King,R. J. Molyneux,J. W. W. Morgan,K. Sellars J. Chem. Soc. 1965 406
-
4. Polyphenols from dipterocarp species. Vaticaffinol and ?μ-viniferinSubramaniam Sotheeswaran,M. Uvais S. Sultanbawa,Sivagnanasundram Surendrakumar,Sinnathamby Balasubramaniam,Peter Bladon J. Chem. Soc. Perkin Trans. 1 1985 159
-
5. Comparison of antidiabetic potential of (+) and (?)-hopeaphenol, a pair of enantiomers isolated from Ampelocissus indica (L.) and Vateria indica Linn., with respect to inhibition of digestive enzymes and induction of glucose uptake in L6 myotubesP. Sasikumar,B. Prabha,T. R. Reshmitha,Sheeba Veluthoor,A. K. Pradeep,K. R. Rohit,B. P. Dhanya,V. V. Sivan,M. M. Jithin,N. Anil Kumar,I. G. Shibi,P. Nisha,K. V. Radhakrishnan RSC Adv. 2016 6 77075
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden 2-arylbenzofuraan flavonoïden 2-arylbenzofuraan flavonoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden 2-arylbenzofuraan flavonoïden
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Craibia grandiflora
388582-37-4 (Hopeaphenol) Gerelateerde producten
- 1779460-34-2(methyl 2-amino-2-1-(2-chlorophenyl)cyclopropylacetate)
- 1049784-01-1((5-Bromo-2-methoxy-benzyl)-ethyl-amine; hydrochloride)
- 868256-12-6(3-[(4-CHLOROPHENYL)SULFONYL]-1-(2-NAPHTHYL)-1-PROPANONE)
- 1805325-05-6(3-(Difluoromethyl)-2,5-dihydroxypyridine-4-methanol)
- 953414-75-0(5-Bromo-2-phenyl-1h-pyrrolo2,3-bpyridine)
- 2171851-64-0(4-{N-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid)
- 145772-67-4(2-{(benzyloxy)carbonylamino}-5-phenylpentanoic acid)
- 1006961-67-6(1-methyl-N-(4-methylphenyl)methyl-1H-pyrazol-4-amine)
- 1016884-40-4(3-[(4-oxopiperidin-1-yl)methyl]benzonitrile)
- 1344158-47-9(6-Methyl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-(9H-fluoren-9-ylmethyl) ester)
Aanbevolen leveranciers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
